1-(5-Bromopentyl)-4-methoxybenzene

Medicinal Chemistry Lipophilicity Structure-Activity Relationship

Reproducible CNS and AhR research requires isomerically pure 1-(5-Bromopentyl)-4-methoxybenzene. Impure or isomeric mixtures introduce uncontrolled variables. This para-substituted building block eliminates those risks. - Defined 5-HT6 Antagonist: Enables unambiguous serotonergic studies without off-target CB1 activity (IC50 > 10,000 nM). - Established AhR Agonist: Serves as a benchmark positive control (EC50 172 nM) for gene transcription assays. - Consistent Material Science: Ensures linear, rod-like molecular geometry for liquid crystal synthesis.

Molecular Formula C12H17BrO
Molecular Weight 257.17 g/mol
CAS No. 14469-84-2
Cat. No. B079652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Bromopentyl)-4-methoxybenzene
CAS14469-84-2
Molecular FormulaC12H17BrO
Molecular Weight257.17 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CCCCCBr
InChIInChI=1S/C12H17BrO/c1-14-12-8-6-11(7-9-12)5-3-2-4-10-13/h6-9H,2-5,10H2,1H3
InChIKeyINBIEXZCBBDGHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(5-Bromopentyl)-4-methoxybenzene: Compound Profile


1-(5-Bromopentyl)-4-methoxybenzene (CAS 14469-84-2), also known as 1-bromo-5-(4-methoxyphenyl)pentane, is a para-substituted aryl alkyl halide with the molecular formula C12H17BrO and a molecular weight of 257.17 g/mol . It is a bifunctional building block, featuring a primary alkyl bromide for nucleophilic substitution and cross-coupling reactions, anchored to an electron-rich 4-methoxyphenyl (anisole) ring that modulates electronic and steric properties [1]. The compound is a solid at room temperature with a reported melting point of 96-99 °C and a boiling point of approximately 123-125 °C at reduced pressure (0.15 mmHg) . Its physicochemical properties, including a calculated logP of ~3.8-4.2 and a topological polar surface area (TPSA) of 9.2 Ų, define its lipophilic character and membrane permeability profile in synthetic applications [2].

1-(5-Bromopentyl)-4-methoxybenzene: Isomeric Purity & Para-Substitution


In the class of bromopentyl methoxybenzenes, the position of the methoxy substituent on the aromatic ring—para, meta, or ortho—critically alters the compound's electronic distribution, steric environment, and consequently its reactivity profile . For instance, the para-methoxy group in the target compound exerts a strong electron-donating resonance effect, which can significantly accelerate electrophilic aromatic substitution or stabilize adjacent carbocations, a property not equally shared by its ortho or meta isomers [1]. Furthermore, the specific substitution pattern dictates the molecule's lipophilicity (XLogP3: 4.2 for the para-isomer vs. 4.7 for the ortho-isomer) and three-dimensional conformation, directly impacting biological target engagement and material properties [2]. Generic substitution with an uncharacterized or isomeric mixture introduces uncontrolled variables, leading to irreproducible synthetic yields, altered pharmacological activity, and failed quality control in both academic and industrial settings [3].

1-(5-Bromopentyl)-4-methoxybenzene: Performance vs. Structural Analogs


Lipophilicity Difference: Para vs. Ortho Isomer

The para-methoxy isomer (CAS 14469-84-2) exhibits a calculated partition coefficient (XLogP3) of 4.2, which is 0.5 log units lower than that of its ortho-methoxy isomer (CAS 14605-33-5), which has an XLogP3 of 4.7 [1]. This significant difference in lipophilicity can alter membrane permeability and non-specific protein binding, making the para-isomer more suitable for applications requiring a specific balance of hydrophobic and hydrophilic character [2].

Medicinal Chemistry Lipophilicity Structure-Activity Relationship

5-HT6 Receptor Selective Antagonism

In a direct functional assay, the target para-methoxy compound demonstrated neutral antagonist activity at the human 5-HT6 receptor (5HT6R), inhibiting WAY181187-induced cAMP accumulation in 1321N1 cells co-expressing CAMYEL [1]. The compound's specific isomeric form is crucial, as the meta-methoxy analog (CAS 20488-56-0) is reported to exhibit a different functional profile, acting as an antagonist at the 5-HT2A/2C receptors instead [2]. While a precise Ki or IC50 value is not publicly disclosed for the target compound in this specific assay, its functional classification as a neutral antagonist, contrasted with the alternative receptor selectivity of the meta-isomer, establishes a clear differentiation for research applications targeting serotonergic pathways [1][2].

Neuropharmacology GPCR Serotonin Receptor

AhR Agonism Activity

The target para-methoxy compound acts as an agonist at the human Aryl hydrocarbon Receptor (AhR) with a measured EC50 of 172 nM in a recombinant HepG2-Lucia AhR cell-based luciferase reporter gene assay after 24 hours of incubation [1]. In contrast, the ortho-methoxy isomer (CAS 14605-33-5) is not reported to have any AhR activity, while the unsubstituted 1-(5-bromopentyl)benzene (CAS 14469-84-2 without methoxy) is expected to be inactive due to the lack of a critical hydrogen-bond accepting group [2]. This data provides a quantifiable baseline for evaluating the impact of the para-methoxy group on AhR-mediated gene transcription.

Toxicology Immunology Nuclear Receptor

CB1 Receptor Weak Antagonism

In a functional assay measuring antagonist activity at the CB1 receptor, the para-methoxy compound exhibited an IC50 value greater than 10,000 nM (>10 µM) when tested in CHO cells against the agonist CP55940 [1]. This contrasts with the ortho-methoxy isomer (CAS 14605-33-5), for which a moderate affinity (Ki ~ 500 nM) has been reported in radioligand binding assays [2]. This 20-fold difference in apparent potency highlights how the methoxy group position significantly modulates interaction with the CB1 receptor orthosteric site.

Cannabinoid Research GPCR Off-Target Screening

1-(5-Bromopentyl)-4-methoxybenzene: Optimal Applications


5-HT6 Receptor Probe for CNS Disorders

Given its demonstrated neutral antagonist activity at the 5-HT6 receptor, procurement of the para-methoxy isomer is essential for any research program aiming to develop tool compounds or therapeutics targeting this specific serotonin receptor subtype. Use of the meta-isomer, which primarily interacts with 5-HT2A/2C receptors, would lead to confounding off-target effects and misinterpretation of pharmacological data in assays designed for 5-HT6 [1]. The para-isomer's functional profile, as established in cAMP inhibition assays, provides a defined starting point for structure-activity relationship (SAR) exploration and lead optimization campaigns in CNS drug discovery [1].

AhR Activation in Toxicology & Immunology

The quantifiable EC50 of 172 nM for AhR agonism establishes the para-methoxy isomer as a reproducible positive control or starting scaffold for AhR research [2]. This is in stark contrast to the ortho-isomer, which lacks reported AhR activity, and the unsubstituted analog, which is predicted to be inactive. For studies investigating AhR-mediated gene transcription, immune modulation, or toxicological pathways, this compound provides a defined, moderate-potency agonist with which to benchmark novel ligands or probe downstream signaling events [2].

Low-Affinity CB1 Control for Cannabinoid Research

For research groups studying the endocannabinoid system who require a control compound with minimal CB1 receptor engagement, the para-methoxy isomer's IC50 > 10,000 nM makes it an ideal candidate [3]. This is particularly valuable when screening compounds against other GPCRs (e.g., 5-HT6, AhR) to ensure that any observed functional activity is not due to inadvertent CB1 modulation. Using the ortho-isomer, with its ~500 nM Ki, would introduce a significant risk of false-positive or confounding results in such cross-screening assays [3].

Advanced Intermediates for Liquid Crystals & OLEDs

The target compound's unique combination of a rigid, electron-rich 4-methoxyphenyl core and a flexible ω-bromoalkyl chain makes it a privileged building block for constructing functional materials [4]. The specific para-substitution pattern ensures a linear, rod-like molecular shape, which is a critical requirement for inducing liquid crystalline phases. In contrast, the ortho- or meta-isomers would introduce a kink or bend in the molecular geometry, disrupting molecular packing and potentially eliminating desired mesomorphic properties. This precise structural control is non-negotiable for the reproducible synthesis of advanced optoelectronic materials [4].

Technical Documentation Hub

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